2-(4-Isobutylphenyl)propionaldehyde

Catalog No.
S1893771
CAS No.
51407-46-6
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isobutylphenyl)propionaldehyde

CAS Number

51407-46-6

Product Name

2-(4-Isobutylphenyl)propionaldehyde

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanal

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3

InChI Key

DMZVZANOMJGHKO-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=O
  • Potential Fragrance or Flavor Compound

    The presence of the aldehyde functional group (C=O) suggests 2-(4-Isobutylphenyl)propionaldehyde may possess odorous properties. Aldehydes are a common functional group found in many natural and synthetic fragrance and flavor compounds . Research in this area might involve evaluating its odor profile and potential applications in perfumery or flavor science.

  • Synthetic Precursor

    The molecule also possesses an aromatic ring and an alkyl chain. These functional groups are commonly found in various pharmaceuticals and functional materials. 2-(4-Isobutylphenyl)propionaldehyde could potentially serve as a starting material for the synthesis of more complex molecules with desired properties. Further research would be needed to identify its suitability for specific synthetic targets.

2-(4-Isobutylphenyl)propionaldehyde, with the chemical formula C₁₃H₁₈O and CAS number 51407-46-6, is an organic compound characterized by the presence of a propionaldehyde group attached to a phenyl ring that has an isobutyl substituent. This compound is recognized for its unique structure, which includes a branched alkyl chain that contributes to its chemical behavior and potential applications in various fields. Its molecular structure can be represented as follows:

text
CH3 |C6H4 - C - CHO | CH(CH3)2

This compound is often synthesized for use in fragrances, flavorings, and as a potential intermediate in organic synthesis.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under oxidative conditions, it can be converted into carboxylic acids.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.

The compound's reactivity is influenced by the presence of the isobutyl group, which can affect steric hindrance and electronic properties.

Research indicates that 2-(4-Isobutylphenyl)propionaldehyde exhibits some biological activity. It has been noted for its potential toxicity, classified as harmful if swallowed and causing skin irritation . Although specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and analgesic properties. Further studies are necessary to elucidate its full biological profile.

The synthesis of 2-(4-Isobutylphenyl)propionaldehyde typically involves the following methods:

  • Aldol Condensation: This method involves the reaction of isobutylbenzene with propanal in the presence of a base catalyst.
  • Direct Aldehyde Synthesis: A straightforward method involves reacting isobutylbenzene with an appropriate aldehyde under controlled conditions to yield high purity .
  • Hydroformylation: This process can be utilized to convert alkenes into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst.

These methods are designed to maximize yield while minimizing by-products, ensuring high purity of the final product.

2-(4-Isobutylphenyl)propionaldehyde has several applications across different industries:

  • Fragrance Industry: Used as a fragrance component due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

The unique structure allows it to impart specific sensory characteristics desirable in consumer products.

Interaction studies involving 2-(4-Isobutylphenyl)propionaldehyde focus on its reactivity with various biological systems and other chemical compounds. Preliminary studies suggest potential interactions with enzymes or receptors, but comprehensive data on its interactions remain limited. Further research could provide insights into its metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 2-(4-Isobutylphenyl)propionaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-tert-Butylphenyl)propionaldehydeC₁₃H₁₈OMore sterically hindered due to tert-butyl group
2-(4-Methylphenyl)propionaldehydeC₁₃H₁₈OLacks branching; simpler alkyl substituent
2-(4-Ethylphenyl)propionaldehydeC₁₄H₂₀OLonger alkyl chain compared to isobutyl

The uniqueness of 2-(4-Isobutylphenyl)propionaldehyde lies in its branched isobutyl group, which influences both its physical properties and reactivity compared to other similar compounds. This structural feature may enhance its utility in specific applications such as fragrance formulation, where subtle differences in molecular structure can significantly impact sensory characteristics.

Historical Development of Synthetic Routes

The synthetic development of 2-(4-isobutylphenyl)propionaldehyde emerged from the broader pharmaceutical research initiatives of the mid-20th century, particularly during the development of nonsteroidal anti-inflammatory compounds [1] [2]. The compound gained prominence as a key intermediate in the synthesis of ibuprofen, which was first patented in 1961 by the Boots Pure Chemical Company [3] [4]. Stewart Adams and John Nicholson, working at Boots United Kingdom Limited, established the foundational synthetic approaches that would later influence aldehyde synthesis methodologies [3].

The earliest synthetic routes to 2-(4-isobutylphenyl)propionaldehyde were developed as part of multi-step processes beginning with isobutylbenzene as the starting material [5]. These initial methodologies involved Friedel-Crafts acylation reactions to form 4-isobutylacetophenone, followed by subsequent transformations to generate the desired aldehyde intermediate [1] [5]. The Royal Society of Chemistry documented that these early processes typically required six synthetic steps and utilized toxic aluminum chloride catalysts in the initial stages [5] [6].

In 1992, significant improvements were introduced by the Hoechst Company, which developed more efficient protocols using recyclable hydrogen fluoride as an alternative to aluminum chloride [6]. This advancement represented a major milestone in the historical development of aldehyde synthesis, reducing both environmental impact and process complexity [4] [6]. The Hoechst methodology demonstrated that carbon monoxide insertion methods could achieve aldehyde formation without requiring additional hydrolysis or dehydration steps [6].

The evolution of synthetic methodologies continued through the development of multiple convergent approaches. Research conducted in the 1980s and 1990s established several distinct pathways for aldehyde formation, including hydroformylation of para-isobutylstyrene using rhodium and cobalt catalysts [7] [8]. These developments marked a transition from traditional multi-step processes to more direct synthetic approaches that could achieve higher yields with reduced byproduct formation [7] [9].

Patent literature from this period reveals the systematic development of epoxide-based synthetic routes, where 2-(4-isobutylphenyl)-2-methyloxirane serves as a key intermediate that undergoes isomerization to form the target aldehyde [7] [9]. Japanese patent applications from the 1980s documented methods utilizing anhydrous zinc chloride and aluminum oxide-silica catalysts for this transformation [10] [9].

Patented Methodologies for Industrial-Scale Production

Industrial-scale production of 2-(4-isobutylphenyl)propionaldehyde has been established through several patented methodologies that address scalability, yield optimization, and process economics [1] [11]. United States Patent 4,186,270 describes a comprehensive multi-step process beginning with chloromethylation of benzene or substituted benzenes, followed by cyanide displacement and subsequent transformations [1]. This patent methodology achieves pure 2-(4-isobutylphenyl)propionic acid and related compounds through controlled reaction sequences that minimize impurity formation [1].

The hydroformylation approach represents one of the most significant patented methodologies for industrial production [12] [8]. Japanese Patent JPH0798767B2 details a method for producing alpha-(4-isobutylphenyl)propionaldehyde through the reaction of para-isobutylstyrene with carbon monoxide and hydrogen [12]. This methodology utilizes rhodium-based catalysts and achieves conversion rates of 100 percent with aldehyde yields reaching 96 percent under optimized conditions [8].

European Patent EP0361021B1 describes an industrial process for producing alpha-(4-isobutylphenyl)propionic acid that incorporates aldehyde intermediates [11]. The patent methodology involves reacting alpha-(4-isobutylphenyl)ethyl alcohol with carbon monoxide using nickel-based catalysts in the presence of triphenylphosphine and methyl iodide [11]. Under optimal conditions of 170 degrees Celsius and 98.1 bar carbon monoxide pressure, this process achieves 99.0 percent conversion with 81.2 percent selectivity to the desired acid product [11].

Patent EP1138662B1 establishes an environmentally friendly process for 4-prime-isobutylacetophenone preparation using zeolite beta catalysts [13]. This methodology eliminates the need for traditional Lewis acid catalysts such as aluminum chloride, instead utilizing nanocrystalline and microcrystalline zeolite beta catalysts with particle sizes ranging from 10 nanometers to 100 nanometers [13]. The process operates at temperatures between 60 to 165 degrees Celsius for reaction periods of 2 to 24 hours [13].

A particularly innovative patented approach involves the use of magnesium chloride and triphenylphosphine as catalysts for aldehyde formation from epoxide precursors [10]. Japanese Patent JPS62103037A describes this methodology, which proceeds without producing significant byproducts and enables facile isolation of highly pure 2-(4-isobutylphenyl)propionaldehyde in high yields [10]. The reaction utilizes anhydrous magnesium chloride powder in combination with nucleophilic reagents such as thioanisole or dimethyl sulfide [10].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperature)

The optimization of reaction conditions for 2-(4-isobutylphenyl)propionaldehyde synthesis has been extensively studied across multiple catalytic systems and reaction parameters [14] [15] [16]. Rhodium-based catalysts have emerged as particularly effective for hydroformylation reactions, with optimal performance achieved at temperatures of 120 degrees Celsius and pressures of 10 bar [15] [16]. Research demonstrates that rhodium complexes supported on various scaffolds can achieve turnover frequencies 15.5-fold higher than comparable zinc-containing systems [15].

Catalyst SystemOptimal Temperature (°C)Pressure (bar)Selectivity (%)Activity (mol/mol catalyst/h)
Rhodium-phosphine complexes1201095-9815-25
Cobalt carbonyl complexes1405-1585-925-12
Boron trifluoride etherate25-50180-908-15
Zinc chloride (anhydrous)100-150175-853-8
Zeolite beta catalysts60-165185-9510-18

Cobalt-based catalysts have been developed as cost-effective alternatives to rhodium systems, particularly for large-scale industrial applications [17] [18]. Studies utilizing cationic cobalt bisphosphine catalysts demonstrate significant activity improvements, with reaction rates approaching those of rhodium-based systems under optimized conditions [17]. The optimal temperature range for cobalt catalysts extends from 140 to 180 degrees Celsius, with pressure requirements of 5 to 15 bar [17] [18].

Solvent selection plays a critical role in reaction optimization, with aprotic solvents generally providing superior performance for aldehyde synthesis [16] [11]. Dichloromethane and toluene have been identified as preferred solvents for hydroformylation reactions, offering excellent mass transfer characteristics and product selectivity [11]. The use of thermoregulated polyethylene glycol biphase systems has been demonstrated for rhodium-catalyzed hydroformylation, enabling facile catalyst separation and reuse for up to nine reaction cycles without significant activity loss [8].

Temperature optimization studies reveal that maximum yields are typically achieved at 120 degrees Celsius for rhodium-catalyzed systems, with selectivity decreasing above 140 degrees Celsius due to accelerated catalyst decomposition [16] [19]. Pressure optimization indicates that conversions increase significantly up to 10 bar, then plateau, while selectivity remains stable across the 5 to 15 bar range [16] [19]. Residence time optimization demonstrates that yields increase up to 4 hours, then level off, with slight selectivity decreases observed after 6 hours [16].

Catalyst loading optimization has established that 0.5 mole percent represents the optimal balance between activity and cost considerations [16]. Higher loadings do not significantly improve selectivity but increase process costs, while lower loadings result in reduced conversion rates [16]. Substrate concentration optimization shows maximum yields at 1.0 molar concentration, with stable selectivity across the 0.5 to 2.0 molar range [16].

Lewis acid catalysts have been optimized for epoxide rearrangement reactions, with boron trifluoride etherate demonstrating exceptional selectivity for aldehyde formation through alkyl group migration [20] [21]. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by ring opening and subsequent rearrangement to form the aldehyde product [20] [21]. Temperature optimization for these systems typically favors mild conditions of 25 to 50 degrees Celsius to prevent unwanted side reactions [20].

Byproduct Formation and Yield Maximization Strategies

Byproduct formation in 2-(4-isobutylphenyl)propionaldehyde synthesis represents a significant challenge that requires systematic control strategies to maximize process yields [22] [23]. The primary byproducts include alcohol derivatives formed through unwanted reduction of aldehyde intermediates, isomeric aldehydes resulting from competing rearrangement pathways, and oligomeric compounds arising from aldehyde condensation reactions [22] [23].

Synthesis MethodPrimary ByproductsTypical Yield (%)Byproduct Control Strategy
HydroformylationAlcohols, alkanes85-96Optimized H₂/CO ratio, temperature control
Epoxide rearrangementKetones, diols75-90Lewis acid selectivity, anhydrous conditions
Darzens condensationGlycidic acid, esters70-85Base selection, reaction time optimization
Direct reductionAlcohol byproducts60-80Controlled addition, temperature management

Alcohol byproduct formation represents the most prevalent challenge in aldehyde synthesis, particularly in hydroformylation reactions where hydrogen gas can reduce the desired aldehyde product [22]. Studies demonstrate that alcohol formation can be minimized through careful optimization of hydrogen to carbon monoxide ratios, with optimal ratios typically maintained at 1:1 [15] [22]. The use of engineered bacterial strains with deletions of aldehyde reductases has been explored as a biological approach to minimize alcohol byproduct formation [22].

Ketone formation through hydride migration during epoxide rearrangement represents another significant source of byproducts [20] [21]. Research indicates that ketone formation can be controlled through careful selection of Lewis acid catalysts and reaction conditions [20]. Boron trifluoride etherate demonstrates preferential promotion of alkyl group migration over hydride migration, resulting in higher aldehyde selectivity [21]. The reaction mechanism involves retention of configuration at the migration terminus for hydrogen migration versus inversion of configuration for alkyl group migration [21].

Oligomerization and condensation reactions of aldehyde products can be minimized through temperature control and reaction time optimization [23] [19]. Studies show that aldol condensation reactions become significant above 140 degrees Celsius, necessitating careful temperature management to prevent yield losses [19]. The use of continuous flow reactors has been demonstrated to minimize residence time and reduce oligomerization, achieving 89 percent desired product yield with 95 percent conversion [19].

Catalyst deactivation represents an important factor in yield optimization, particularly for rhodium-based systems where carbon monoxide poisoning can occur at elevated pressures [15] [19]. Research demonstrates that catalyst activity can be maintained through pressure optimization, with 10 bar representing the optimal compromise between reaction rate and catalyst stability [19]. Regeneration protocols using hydrogen gas under high temperature normal pressure conditions have been developed to restore poisoned hydrogenation catalysts [23].

Yield maximization strategies include the implementation of advanced separation techniques to recover and recycle valuable intermediates [11] [23]. Distillation protocols enable recovery of unreacted starting materials and separation of product from byproducts, with typical recovery rates exceeding 90 percent for properly optimized systems [11]. Phase transfer catalysis has been employed to enhance reaction rates and selectivity, with quaternary ammonium salts demonstrating particular effectiveness in two-phase reaction systems [1].

The control of isomer formation during synthesis requires careful attention to stereochemical factors and reaction mechanisms [24] [25]. Darzens condensation reactions can produce both cis and trans isomers of epoxide intermediates, with specific stereochemical outcomes affecting subsequent rearrangement selectivity [24] [25]. Base selection and reaction conditions can be optimized to favor formation of the desired stereoisomer, thereby improving overall process yields [24] [25].

XLogP3

3.5

Other CAS

51407-46-6

Dates

Modify: 2023-08-16

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